molecular formula C12H19BrClNO2 B2778212 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride CAS No. 1052511-41-7

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride

Cat. No. B2778212
CAS RN: 1052511-41-7
M. Wt: 324.64
InChI Key: BEJWGQHFASJMOP-UHFFFAOYSA-N
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Description

The closest compounds I found are “1-(4-(4-BROMOPHENOXY)PHENYL)ETHANONE” and “4-(4-Bromophenoxy)benzaldehyde”. The first one has a linear formula of C14H11BrO2 and a molecular weight of 291.147 . The second one also contains bromine and oxygen atoms in its structure .


Synthesis Analysis

In a study, Tetrakis (4-bromophenoxy)phthalocyanine and its metal complexes (M = Mg, Co, Cu, Zn) were synthesized. Sulfochlorination of these compounds followed by hydrolysis of the sulfochlorides gave tetrakis (2-sulfo-4-bromophenoxy)phthalocyanine and corresponding sulfonated metallophthalocyanines .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, the tetrakis (4-bromophenoxy)phthalocyanine underwent sulfochlorination followed by hydrolysis to form tetrakis (2-sulfo-4-bromophenoxy)phthalocyanine .

Scientific Research Applications

Hemodynamic Effects in Acute Myocardial Infarction

A study conducted on 25 patients after acute myocardial infarction explored the hemodynamic effects of a beta 1-receptor agonist, closely related to 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride. The substance demonstrated an increase in systolic and pulse pressure without altering diastolic blood pressure, alongside a slight increase in heart rate and a reduction in the pre-ejection period. Its positive inotropic activity with minimal chronotropic effects suggests potential as an antidote for unwanted cardiac side effects of beta-blocking agents like metoprolol, offering support for acutely depressed myocardium in patients on beta-blockers (Ariniego, Waagstein, Mombay, & Hjalmarson, 1979).

Exposure to Phenoxy Acid Herbicides

Research on Finnish farm workers exposed to phenoxy acid herbicides, including compounds structurally related to 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride, assessed the absorption and excretion patterns of these chemicals. The study found that the percutaneous route accounted for the majority of the absorbed dose, with significant urinary excretion of the herbicides and their metabolites, highlighting the occupational exposure risks associated with these substances (Manninen, Kangas, Klen, & Savolainen, 1986).

Pharmacokinetics of Peripheral Vasodilators

A trial investigated the pharmacokinetics of isoxsuprine hydrochloride, a compound with similar pharmacological properties to 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride, in healthy volunteers. Isoxsuprine, a peripheral vasodilator, demonstrated positive inotropic and chronotropic effects, with findings supporting its use in managing premature labor and miscarriage. This research underscores the importance of understanding the pharmacokinetics of such compounds for therapeutic use (Marzo, Zava, Coa, Bo, Ismaili, Tavazzi, & Cantoni, 2009).

Environmental Exposure to Phenolic Compounds

A study on pregnant women in Puerto Rico examined the association between urinary concentrations of phenols, parabens, and markers of oxidative stress and inflammation. This research is relevant due to the structural similarity of phenolic compounds to 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride, indicating potential health impacts from environmental exposure to such chemicals (Watkins, Ferguson, Anzalota Del Toro, Alshawabkeh, Cordero, & Meeker, 2015).

Toxicological Profiles and Antidote Research

Research into the toxicological profiles of isomers of alcohols like 1-propanol and 2-propanol provides insights into the metabolic pathways and potential antidotes for poisoning, which could be extrapolated to substances with similar chemical structures, including 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride. These studies highlight the importance of understanding the metabolic and toxicological properties of chemical compounds for the development of effective treatment strategies (Vujasinovic, Koçar, Kramer, Bunc, & Brvar, 2007).

Safety And Hazards

For “4-(4-Bromophenoxy)benzaldehyde”, it’s noted that it causes serious eye damage and may cause an allergic skin reaction .

properties

IUPAC Name

1-(4-bromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12;/h3-6,9,11,14-15H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJWGQHFASJMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride

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